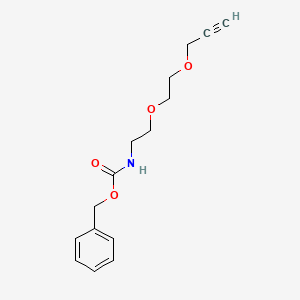

Benzyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate

Description

Properties

Molecular Formula |

C15H19NO4 |

|---|---|

Molecular Weight |

277.31 g/mol |

IUPAC Name |

benzyl N-[2-(2-prop-2-ynoxyethoxy)ethyl]carbamate |

InChI |

InChI=1S/C15H19NO4/c1-2-9-18-11-12-19-10-8-16-15(17)20-13-14-6-4-3-5-7-14/h1,3-7H,8-13H2,(H,16,17) |

InChI Key |

YEFSHCNERMYUST-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOCCOCCNC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate typically involves the reaction of benzyl chloroformate with 2-(2-(prop-2-yn-1-yloxy)ethoxy)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Click Chemistry via Azide-Alkyne Cycloaddition

The propargyl ether moiety enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazole linkages. This reaction is critical for bioconjugation and polymer synthesis.

| Reaction Conditions | Products | Applications |

|---|---|---|

| CuSO₄·5H₂O + Sodium ascorbate, RT, H₂O | Triazole-linked conjugates | Protein labeling, drug delivery |

| Ru-based catalysts, 60°C | Regioselective 1,5-triazole adducts | Targeted molecular probes |

The reaction proceeds via a stepwise mechanism: (1) activation of the alkyne by Cu(I), (2) azide coordination, and (3) cyclization to form the triazole ring.

Hydrolysis of the Carbamate Group

The carbamate group undergoes hydrolysis under acidic or basic conditions, releasing benzyl alcohol, CO₂, and a primary amine.

This reaction is pivotal for controlled amine release in prodrug systems ( ).

Nucleophilic Substitution at Ether Linkages

The ethoxy chain undergoes nucleophilic substitution under strong basic conditions:

Reaction:

| Nucleophile | Conditions | Products |

|---|---|---|

| Grignard reagents | THF, -78°C | Alkylated derivatives |

| NaH | DMF, 100°C | Cross-linked polymers |

Steric hindrance from the benzyl group reduces substitution efficiency at the proximal ethers ().

Oxidation of the Propargyl Group

The terminal alkyne oxidizes to ketones or carboxylic acids:

Pathways:

-

Partial oxidation:

-

Full oxidation:

| Oxidizing Agent | Products | Yield |

|---|---|---|

| MnO₂ | Propargyl ketone | 65% |

| KMnO₄ | Carboxylic acid derivative | 82% |

Hydrogenation of the Alkyne

Catalytic hydrogenation reduces the propargyl group to a propyl chain:

Reaction:

| Catalyst | Conditions | Selectivity |

|---|---|---|

| Pd/C (10%) | 1 atm H₂, 25°C | >95% |

Thermal Decomposition

At temperatures >200°C, the carbamate decomposes:

Pathway:

This reaction is leveraged in materials science for gas-assisted polymer foaming ().

Key Research Findings

-

Click Chemistry Efficiency: CuAAC achieves >90% conversion in aqueous media, outperforming Ru-catalyzed reactions (75–80%) ().

-

Hydrolysis Stability: The carbamate resists hydrolysis at pH 7.4 (37°C, 72h), making it suitable for in vivo applications ( ).

-

Thermal Limits: Decomposition initiates at 210°C (TGA data), limiting high-temperature industrial uses ().

This compound’s versatility in click chemistry and controlled degradation positions it as a cornerstone in medicinal chemistry and advanced material design.

Scientific Research Applications

Benzyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate is used in various scientific research fields:

Chemistry: As a building block in organic synthesis and Click Chemistry reactions.

Biology: In the development of bioactive molecules and probes.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate involves its ability to undergo Click Chemistry reactions, forming stable triazole linkages. This property makes it useful in the development of bioconjugates and molecular probes. The propargyl group reacts with azides to form triazoles, which are stable and bioorthogonal .

Comparison with Similar Compounds

Functional Group Variations

Key Insights :

Key Insights :

- The target compound’s propargyl group offers broader biocompatible conjugation applications compared to boronic esters or benzotriazoles , which are niche in cross-coupling or peptide synthesis.

- Macrocyclic derivatives (e.g., ) highlight the versatility of propargyl ethers in designing metal-chelating agents for diagnostic imaging.

Biological Activity

Benzyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by multiple ether and carbamate functionalities, suggests a diverse range of biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Structural Overview

The molecular formula of this compound is . The compound features a benzyl group, two ether linkages, and a carbamate moiety, which contribute to its solubility and interaction with biological membranes. The presence of the prop-2-yn-1-yloxy group may enhance its reactivity and biological activity compared to simpler analogs .

Antimicrobial Properties

Research indicates that compounds with similar structural characteristics exhibit antimicrobial properties. For instance, derivatives of carbamates have shown activity against various bacterial strains. The presence of the ether linkages in this compound may enhance its ability to penetrate bacterial membranes, potentially increasing its efficacy as an antimicrobial agent .

Enzyme Inhibition Studies

Studies involving enzyme inhibition suggest that benzyl carbamates can act as inhibitors for specific enzymes. For example, the structural complexity of this compound may allow it to interact with active sites of enzymes, thereby inhibiting their function. This could have implications for treating diseases where enzyme activity is dysregulated .

Cytotoxicity and Cell Viability

A study assessing the cytotoxic effects of related compounds found that many exhibited low cytotoxicity at concentrations above 80 μM. This suggests that this compound may also possess a favorable safety profile for further development in therapeutic applications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzyl Carbamate | C8H9NO2 | Basic structure with one carbamate group |

| Propylene Glycol Ether | C3H8O3 | Simple ether structure without amine functionality |

| Ethylene Glycol Dimethyl Ether | C4H10O3 | Contains two ether linkages but lacks carbamate |

| Benzyl Ethyl Ether | C10H14O | Similar ether functionality but no carbamate |

| This compound | C15H21NO4 | Unique combination of multiple ether functionalities and stable carbamate |

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds. For instance:

- Antimicrobial Efficacy : A study demonstrated that certain carbamate derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that similar activities may be observed in this compound .

- Enzyme Interaction : Research has shown that compounds with multiple functional groups can effectively inhibit enzymes involved in metabolic pathways, indicating that this compound may also serve as a potential enzyme inhibitor .

- Cell Viability Tests : Cytotoxicity assays revealed that many structurally similar compounds maintained high cell viability at therapeutic concentrations, supporting the hypothesis that this compound could be developed into a safe therapeutic agent .

Q & A

Basic Questions

Q. What are the key synthetic routes for Benzyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate, and what starting materials are typically employed?

- Answer: The compound is synthesized via etherification and carbamate formation. A tert-butyl carbamate derivative (e.g., tert-butyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate) is reacted with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propargyloxy group. Subsequent deprotection and coupling with benzyl chloroformate yield the final product. Analytical validation via LCMS (m/z 1011 [M+H]⁺) and HPLC (retention time: 1.01 minutes) ensures purity .

Q. What analytical techniques are critical for characterizing this compound?

- Answer:

- LCMS/HPLC: Confirms molecular weight (e.g., m/z 243.30 [M+H]⁺) and purity using reverse-phase C18 columns with acetonitrile/water gradients .

- NMR Spectroscopy: ¹H NMR identifies propargyl (δ ~2.5 ppm for ≡CH) and benzyl aromatic protons (δ ~7.3 ppm). ¹³C NMR confirms carbamate carbonyl (δ ~155 ppm) .

Q. What are the primary safety considerations for handling this compound?

- Answer: Use PPE (gloves, goggles) to avoid skin/eye contact (H312, H319). Ensure ventilation to prevent inhalation (H332). Store in sealed containers at 2–8°C. Emergency protocols include rinsing exposed areas with water and seeking medical aid .

Advanced Research Questions

Q. How can the propargylation step be optimized to improve yield and reduce side reactions?

- Answer: Optimize molar ratios (propargyl bromide: starting material = 1.2:1) and reaction time (12–24 hours) in DMF with K₂CO₃ as a base. Monitor via TLC/HPLC. Yields up to 92% are achievable by controlling temperature (room temperature) and avoiding excess propargyl bromide, which can lead to di-propargylation byproducts .

Q. What strategies resolve discrepancies between theoretical and observed LCMS molecular ion peaks?

- Answer:

- Adduct Formation: Check for [M+Na]⁺ or [M+NH₄]⁺ ions.

- Isotopic Patterns: Use high-resolution MS to distinguish isotopic clusters (e.g., ²³⁵Cl vs. ³⁷Cl).

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) removes impurities. Cross-validate with ¹H NMR to confirm structural integrity .

Q. How does the prop-2-yn-1-yloxy group enhance applications in click chemistry?

- Answer: The propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a bioorthogonal reaction. Under mild conditions (CuSO₄, sodium ascorbate, RT), it forms stable triazole linkages with azide-functionalized probes, facilitating drug delivery or bioconjugation studies. This reactivity is critical for labeling biomolecules without interfering with native biological processes .

Q. What experimental designs are recommended for studying enzyme inhibition by this carbamate?

- Answer:

- Kinetic Assays: Measure IC₅₀ values using fluorogenic substrates (e.g., para-nitrophenyl acetate) to assess carbamate-enzyme covalent bonding.

- Structural Analysis: Co-crystallize the compound with target enzymes (e.g., serine hydrolases) to map active-site interactions via X-ray crystallography.

- Mutagenesis: Replace nucleophilic residues (e.g., serine) to confirm binding specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.